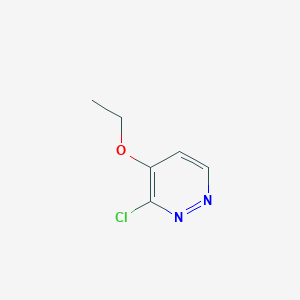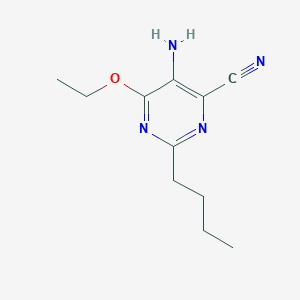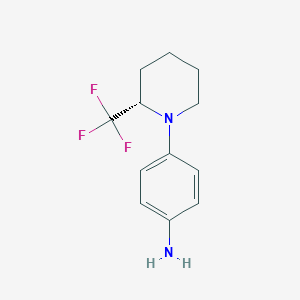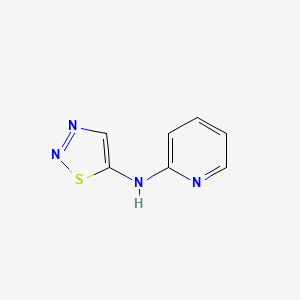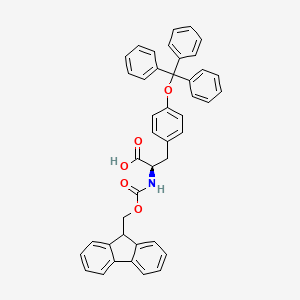
Fmoc-D-Tyr(Trt)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Tyr(Trt)-OH is a derivative of the amino acid tyrosine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the phenolic hydroxyl group is protected by the triphenylmethyl (Trt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Tyr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of D-tyrosine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Trt group is introduced using triphenylmethyl chloride in the presence of a base like pyridine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
化学反応の分析
Types of Reactions
Fmoc-D-Tyr(Trt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; TFA in dichloromethane (DCM) for Trt removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) in DMF.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotection reactions yield free amino and hydroxyl groups, allowing further peptide elongation .
科学的研究の応用
Chemistry
Fmoc-D-Tyr(Trt)-OH is widely used in the synthesis of peptides and proteins, serving as a protected amino acid building block. It allows for the selective deprotection and coupling of amino acids, facilitating the assembly of complex peptide sequences .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biological assays .
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines. These peptides can mimic natural proteins and modulate biological pathways, offering potential treatments for various diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the high purity and consistency required for clinical applications .
作用機序
The mechanism of action of Fmoc-D-Tyr(Trt)-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function .
類似化合物との比較
Similar Compounds
Fmoc-D-Tyr(tBu)-OH: Similar to Fmoc-D-Tyr(Trt)-OH but with a tert-butyl (tBu) group protecting the hydroxyl group instead of the Trt group.
Fmoc-D-Tyr(OMe)-OH: Uses a methoxy (OMe) group for hydroxyl protection.
Fmoc-D-Tyr(Bzl)-OH: Uses a benzyl (Bzl) group for hydroxyl protection.
Uniqueness
This compound is unique due to the Trt group’s stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial. The Trt group provides better protection against side reactions compared to other protecting groups like tBu or Bzl .
特性
分子式 |
C43H35NO5 |
|---|---|
分子量 |
645.7 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-trityloxyphenyl)propanoic acid |
InChI |
InChI=1S/C43H35NO5/c45-41(46)40(44-42(47)48-29-39-37-22-12-10-20-35(37)36-21-11-13-23-38(36)39)28-30-24-26-34(27-25-30)49-43(31-14-4-1-5-15-31,32-16-6-2-7-17-32)33-18-8-3-9-19-33/h1-27,39-40H,28-29H2,(H,44,47)(H,45,46)/t40-/m1/s1 |
InChIキー |
HNJXYCFXVDHYKW-RRHRGVEJSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



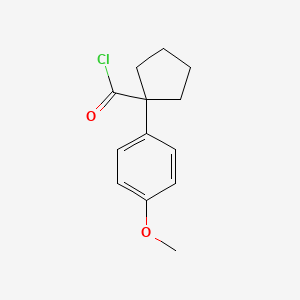
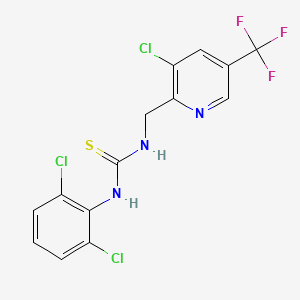
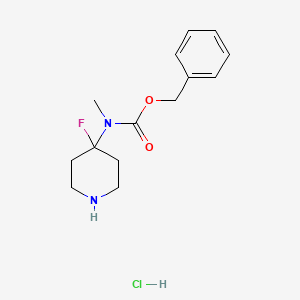
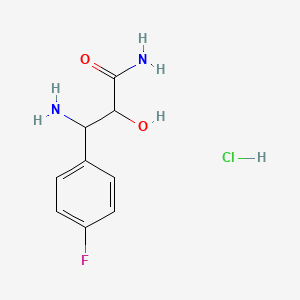
![(Z)-N-((2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)(methylimino)methyl)benzamide](/img/structure/B13093158.png)
![1-(3-Amino-5-nitrobenzo[B]thiophen-2-YL)ethanone](/img/structure/B13093164.png)


![Pyrimido[4,5-D]pyrimidine](/img/structure/B13093195.png)
